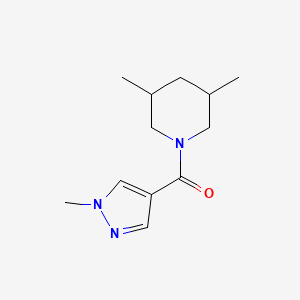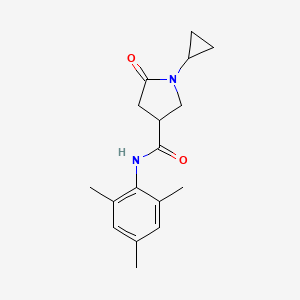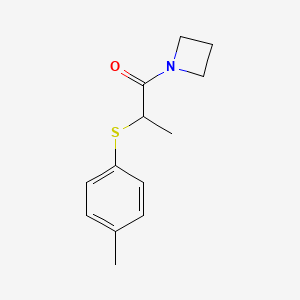![molecular formula C17H21N3O2 B7514076 2-methyl-3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4(3H)-one](/img/structure/B7514076.png)
2-methyl-3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4(3H)-one, also known as MPQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MPQ belongs to the quinazolinone class of compounds and has been shown to exhibit promising properties in the areas of neuroscience and cancer research.
作用机制
The exact mechanism of action of 2-methyl-3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4(3H)-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In neuroscience, 2-methyl-3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4(3H)-one has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. By inhibiting this enzyme, 2-methyl-3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4(3H)-one increases the levels of acetylcholine in the brain, which can improve cognitive function and memory. In cancer research, 2-methyl-3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4(3H)-one has been shown to inhibit the activity of certain signaling pathways, such as the PI3K/Akt/mTOR pathway, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-methyl-3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4(3H)-one depend on the specific application and dosage used. In neuroscience, 2-methyl-3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4(3H)-one has been shown to improve cognitive function and memory in animal models of Alzheimer's and Parkinson's disease. In cancer research, 2-methyl-3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4(3H)-one has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death.
实验室实验的优点和局限性
One advantage of using 2-methyl-3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4(3H)-one in lab experiments is its versatility. 2-methyl-3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4(3H)-one can be used in a variety of applications, including neuroscience and cancer research. Another advantage is its relatively low toxicity, which makes it a safer alternative to other compounds that may have harmful side effects. However, one limitation of using 2-methyl-3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4(3H)-one in lab experiments is its limited solubility in water, which can make it difficult to administer in certain applications.
未来方向
There are several future directions for 2-methyl-3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4(3H)-one research. In neuroscience, further studies are needed to fully understand the mechanism of action of 2-methyl-3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4(3H)-one and its potential as a treatment for neurodegenerative diseases. In cancer research, further studies are needed to investigate the efficacy of 2-methyl-3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4(3H)-one as a treatment for various types of cancer and to identify potential combination therapies. Additionally, the development of new synthesis methods for 2-methyl-3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4(3H)-one could lead to improved purity and yield, which could facilitate further research and development.
合成方法
The synthesis of 2-methyl-3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4(3H)-one involves the reaction of 2,3-dimethylaniline with 3-methylpiperidin-2-one in the presence of acetic anhydride and sodium acetate. The resulting intermediate is then reacted with 2-chloroacetyl chloride to yield the final product, 2-methyl-3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4(3H)-one. The synthesis of 2-methyl-3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4(3H)-one is a multistep process that requires careful attention to detail and purification techniques.
科学研究应用
2-methyl-3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4(3H)-one has been extensively studied for its potential therapeutic applications in the areas of neuroscience and cancer research. In neuroscience, 2-methyl-3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4(3H)-one has been shown to exhibit neuroprotective properties and has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, 2-methyl-3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4(3H)-one has been shown to inhibit the growth of cancer cells and has been investigated as a potential treatment for various types of cancer, including breast and lung cancer.
属性
IUPAC Name |
2-methyl-3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-12-6-5-9-19(10-12)16(21)11-20-13(2)18-15-8-4-3-7-14(15)17(20)22/h3-4,7-8,12H,5-6,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHNRSLCWJHQFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)CN2C(=NC3=CC=CC=C3C2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4(3H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7514012.png)



![2-Cyclopentyl-1-[4-(2-hydroxyphenyl)piperazin-1-yl]ethanone](/img/structure/B7514033.png)

![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(5-propan-2-yl-1H-pyrazol-3-yl)methanone](/img/structure/B7514046.png)

![N-(5-bromopyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7514059.png)
![Cyclopropyl-[4-(3-methylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7514061.png)
![1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7514078.png)
